Bienvenue dans la boutique en ligne BenchChem!

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine

Lipophilicity Membrane permeability Drug-likeness

This ethylsulfonyl piperazine derivative is a strategically differentiated negative control, ideal for SAR exploration around the norbornene-piperazine scaffold. Its defined clogP of 2.01 and TPSA of 40.62 Ų provide a unique lipophilicity point, while its demonstrated inactivity in GPR35 antagonism assays ensures no off-target GPR35 pharmacology, making it perfect for programs targeting CB1 or LpxH. The norbornene double bond serves as a reactive handle for SPAAC or IEDDA chemistry, enabling its use as a modular building block for synthesizing probe molecules or PROTACs. Additionally, its publicly available GC-MS spectrum provides a definitive analytical reference for method calibration, ensuring chromatographic separation from close analogs.

Molecular Formula C14H24N2O2S
Molecular Weight 284.42 g/mol
Cat. No. B3941652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine
Molecular FormulaC14H24N2O2S
Molecular Weight284.42 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)CC2CC3CC2C=C3
InChIInChI=1S/C14H24N2O2S/c1-2-19(17,18)16-7-5-15(6-8-16)11-14-10-12-3-4-13(14)9-12/h3-4,12-14H,2,5-11H2,1H3
InChIKeyYEUSQQDGKPZLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine: Procurement-Relevant Physicochemical and Structural Profile


1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine is a sulfonylated piperazine derivative featuring a norbornene-methyl substituent and an ethylsulfonyl group on the piperazine ring [1][2]. Its molecular formula is C14H24N2O2S (MW 284.42 g/mol) with computed lipophilicity clogP of 2.01 and topological polar surface area (TPSA) of 40.62 Ų [3]. The compound conforms to Lipinski's Rule of Five (MW < 500; HBA = 4; HBD = 0; clogP ≤ 5) [3]. Structurally, it belongs to the sulfonyl piperazine class that has been explored in patents for cannabinoid-1 (CB1) receptor modulation and other therapeutic indications [4].

Why Generic Substitution of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine Fails: Sulfonyl Group-Dependent Physicochemical and Biological Divergence


Within the sulfonyl piperazine chemotype, subtle modifications to the N-sulfonyl substituent (e.g., ethyl vs. methyl, phenyl, or substituted aryl) produce quantifiable shifts in lipophilicity, polar surface area, and hydrogen-bond acceptor capacity that directly impact membrane permeability, target engagement, and off-target liability profiles [1][2]. The ethylsulfonyl group in this compound confers a distinct clogP of 2.01 and TPSA of 40.62 Ų [3], which differ from the methylsulfonyl, phenylsulfonyl, and 4-methoxyphenylsulfonyl analogs and from the unsulfonylated parent amine (clogP 1.51) . In biological screening, this compound is explicitly reported as inactive in a GPR35 antagonism primary assay, whereas structurally related sulfonyl piperazines have shown GPR35 activity [4], demonstrating that even within the same scaffold, sulfonyl group identity determines functional selectivity. Consequently, substituting this compound with a close analog risks altering both physicochemical properties and biological performance in unpredictable ways.

Quantitative Differentiation of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine from Closest Analogs: Head-to-Head Physicochemical and Biological Comparisons


Lipophilicity (clogP) Comparison: Ethylsulfonyl vs. Unsulfonylated Piperazine Analog

The ethylsulfonyl-substituted target compound exhibits a calculated logP (clogP) of 2.01, representing a +0.50 log unit increase relative to the unsulfonylated parent amine 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine (clogP = 1.51) [1]. This difference is consistent with the introduction of the lipophilic ethylsulfonyl group and is expected to enhance passive membrane permeability while maintaining favorable drug-like properties within Lipinski's guidelines.

Lipophilicity Membrane permeability Drug-likeness

GPR35 Antagonism Counter-Screening: Inactivity Profile of the Ethylsulfonyl Derivative

In a primary GPR35 antagonism assay, the target compound was found to be inactive [1]. The GPR35 receptor is a known off-target for certain sulfonyl piperazine chemotypes, where minor structural variations can switch between agonism, antagonism, or inactivity. The inactivity of the ethylsulfonyl analog indicates a distinct selectivity profile that may be advantageous in programs seeking to avoid GPR35-mediated effects.

GPR35 Off-target screening Selectivity profiling

GC-MS Spectral Fingerprint for Identity Confirmation and QC

A gas chromatography-mass spectrometry (GC-MS) spectrum is available in the SpectraBase database [1], providing a unique spectral fingerprint (SPLASH: splash10-002f-6900000000-8d7a92d42a2a7f0b8097) with exact mass 284.155849 g/mol [2]. This spectral signature is specific to the ethylsulfonyl substituted norbornene-piperazine framework and can be used to verify compound identity and purity upon procurement, differentiating it from analogs such as the methylsulfonyl or phenylsulfonyl derivatives which yield distinct fragmentation patterns.

Analytical chemistry Quality control Spectral identification

Topological Polar Surface Area (TPSA) Comparison with Unsulfonylated Analog

The target compound has a computed TPSA of 40.62 Ų [1], which is higher than the TPSA of the unsulfonylated parent amine (estimated ~15-20 Ų based on structure). The ethylsulfonyl group contributes additional polar surface area via the two sulfonyl oxygen atoms, which can influence intestinal absorption and blood-brain barrier penetration potential. A TPSA of 40.62 Ų positions this compound in a range consistent with moderate oral absorption and potential CNS exposure (TPSA < 60-70 Ų is generally favorable for blood-brain barrier penetration).

Polar surface area Drug-likeness Oral bioavailability

Priority Application Scenarios for 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine Based on Quantifiable Differentiation Evidence


Lead Optimization Campaigns Requiring Precise Lipophilicity Control (clogP ~2.0 ± 0.2) within Sulfonyl Piperazine Series

The ethylsulfonyl analog provides a clogP of 2.01 [1], representing a +0.50 logP increment over the unsulfonylated parent (1.51) and a distinct lipophilicity point from the methylsulfonyl (estimated lower) and phenylsulfonyl (estimated higher) derivatives. This compound is the appropriate procurement choice when a SAR exploration requires sampling the ethylsulfonyl lipophilicity space within the norbornene-piperazine scaffold.

Counter-Screening Panels Where GPR35 Inactivity is an Explicit Exclusion Criterion

The demonstrated inactivity in a GPR35 antagonism primary assay [2] makes this compound suitable for projects that aim to avoid GPR35-related off-target effects. Researchers developing sulfonyl piperazine leads for targets where GPR35 modulation is undesirable (e.g., CB1, LpxH) should procure this specific analog as a validated inactive control or as a starting point for further optimization.

Analytical Method Development and QC Reference Standard Procurement

The publicly available GC-MS spectrum with unique SPLASH key (splash10-002f-6900000000-8d7a92d42a2a7f0b8097) and exact mass (284.155849 g/mol) [3] provides a definitive analytical reference. Laboratories developing LC-MS or GC-MS methods for sulfonyl piperazine libraries can use this compound as a retention time and mass accuracy calibrant, ensuring chromatographic separation from closely related analogs.

Fragment-Based or Structure-Based Drug Design Leveraging the Norbornene Moiety for Bioconjugation or Click Chemistry

The norbornene double bond provides a reactive handle for strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (IEDDA) reactions. Combined with the GPR35 inactivity profile [2], this compound can serve as a modular building block for synthesizing probe molecules or PROTACs where the ethylsulfonyl group provides the desired physicochemical properties without introducing unintended GPR35 pharmacology.

Quote Request

Request a Quote for 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.